molecular formula C16H23N5O3S B2868921 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1396786-57-4

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Cat. No. B2868921
CAS RN: 1396786-57-4
M. Wt: 365.45
InChI Key: NMIKVSPWFIRLTE-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in novel syntheses of various pyridazine derivatives. These syntheses include the condensation with aromatic aldehydes and reactions with phosphorus oxychloride, thiourea, and other halocompounds (El-Gaby et al., 2003).
  • It's used in the synthesis of other compounds, for example, in the study of metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitor PF-00734200 in rats, dogs, and humans (Sharma et al., 2012).

Potential Therapeutic Applications

  • The compound has shown potential in anticancer and antituberculosis studies. Piperazine derivatives, including this compound, have been synthesized and tested for their efficacy against cancer cell lines and tuberculosis bacteria (Mallikarjuna et al., 2014).
  • It is also involved in the synthesis of potent inhibitors of lipid peroxidation, suggesting its potential use in treatments where inhibition of lipid peroxidation is beneficial (Braughler et al., 1987).
  • Some derivatives of this compound have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in certain models (Tsuno et al., 2017).

Potential in Synthesis of Other Compounds

  • This compound is used in the synthesis of various bioactive sulfonamide and amide derivatives containing the piperazine ring, which have shown antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activity (Bhatt et al., 2016).
  • It plays a role in the generation of pyridazinone analogs as potent β-1,3-glucan synthase inhibitors, showing efficacy against fungal strains such as Candida glabrata and Candida albicans (Zhou et al., 2011).

properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c22-16(14-5-6-15(18-17-14)19-7-1-2-8-19)20-9-11-21(12-10-20)25(23,24)13-3-4-13/h5-6,13H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIKVSPWFIRLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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